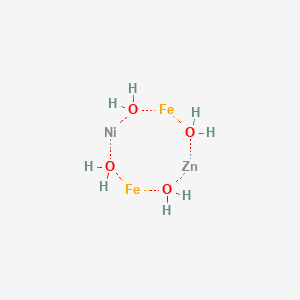
iron;nickel;zinc;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, nickel, zinc tetrahydrate is a coordination compound that includes iron, nickel, and zinc ions coordinated with water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron, nickel, zinc tetrahydrate can be synthesized through various methods, including the oxalate route. This involves the coprecipitation of iron, nickel, and zinc ions with oxalate ions to form bimetal oxalates. The formation of a solid solution, where both metals are incorporated into a single oxalate crystal structure, is essential for the subsequent decomposition reaction and synthesis of pure spinel ferrites .
Industrial Production Methods: Industrial production of iron, nickel, zinc tetrahydrate often involves the use of non-aqueous systems, especially ionic liquids, for the deposition of zinc and zinc-nickel alloys. This method is advantageous due to its ability to produce high-purity compounds with controlled properties .
Chemical Reactions Analysis
Types of Reactions: Iron, nickel, zinc tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxalates, nitrates, and other coordinating ligands. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions include spinel ferrites, which are characterized by their excellent magnetic, electrical, and optical properties. These properties can be controlled by changing the physical structure of the compounds .
Scientific Research Applications
Iron, nickel, zinc tetrahydrate has numerous scientific research applications. In chemistry, it is used in the synthesis of spinel ferrites, which have applications in sensors, photocatalysis, battery cells, and solar cells . In biology and medicine, it is used in biomedical applications such as drug delivery and imaging . In industry, it is used in the production of high-performance materials and coatings .
Mechanism of Action
The mechanism of action of iron, nickel, zinc tetrahydrate involves the coordination of metal ions with water molecules, which influences their chemical reactivity and stability. The molecular targets and pathways involved include the formation of solid solutions and the subsequent decomposition reactions that lead to the synthesis of spinel ferrites .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other bimetal oxalates and transition metal nitrate complexes. These compounds share some properties with iron, nickel, zinc tetrahydrate but differ in their specific applications and reactivity .
Uniqueness: Iron, nickel, zinc tetrahydrate is unique due to its ability to form spinel ferrites with controlled properties. This makes it highly valuable in various applications, particularly in the fields of chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
Fe2H8NiO4Zn |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
iron;nickel;zinc;tetrahydrate |
InChI |
InChI=1S/2Fe.Ni.4H2O.Zn/h;;;4*1H2; |
InChI Key |
ZRSQUVGYYDWRSE-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.[Fe].[Fe].[Ni].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















